molecular formula C5H9NO4S B13007221 Methyl(1,1-dioxidothietan-3-yl)carbamate

Methyl(1,1-dioxidothietan-3-yl)carbamate

Cat. No.: B13007221
M. Wt: 179.20 g/mol
InChI Key: KMLZKHMOLHCVQU-UHFFFAOYSA-N
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Description

Methyl(1,1-dioxidothietan-3-yl)carbamate is a chemical compound with a unique structure that includes a carbamate group and a dioxidothietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1,1-dioxidothietan-3-yl)carbamate typically involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon methoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve the use of phosgene-free synthesis routes. These methods are environmentally friendly and avoid the use of hazardous materials . The reaction of amines with organic carbonates such as dimethyl carbonate is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1-dioxidothietan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into simpler forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of cesium carbonate and TBAI in the synthesis process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of methyl(1,1-dioxidothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable interactions with enzymes and receptors, modulating their activity . This interaction is often mediated through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(1,1-dioxidothietan-3-yl)carbamate include other carbamate derivatives such as methyl N-hexylcarbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate .

Uniqueness

This compound is unique due to its dioxidothietan ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

methyl N-(1,1-dioxothietan-3-yl)carbamate

InChI

InChI=1S/C5H9NO4S/c1-10-5(7)6-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

KMLZKHMOLHCVQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CS(=O)(=O)C1

Origin of Product

United States

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